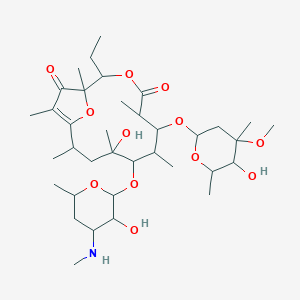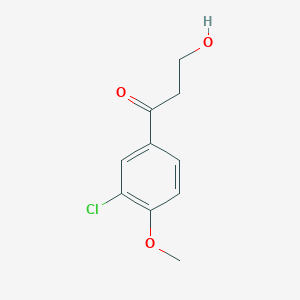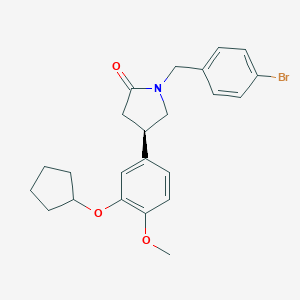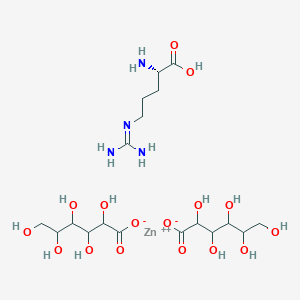
zinc;(2S)-2-amino-5-(diaminomethylideneamino)pentanoic acid;2,3,4,5,6-pentahydroxyhexanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Zinc is a trace element that is essential for human health and is involved in numerous physiological processes. It is found in various foods, including meat, seafood, nuts, and whole grains. The chemical compound (2S)-2-amino-5-(diaminomethylideneamino)pentanoic acid;2,3,4,5,6-pentahydroxyhexanoate is a zinc salt commonly known as zinc gluconate. Zinc gluconate is widely used in the food industry as a dietary supplement and is also used in medical research.
Wirkmechanismus
The mechanism of action of zinc gluconate is not fully understood. However, it is believed that zinc ions play a role in the regulation of gene expression and the activation of enzymes. Zinc is also involved in the synthesis of proteins and the maintenance of cell membranes.
Biochemical and Physiological Effects:
Zinc gluconate has been shown to have numerous biochemical and physiological effects. It is involved in the metabolism of carbohydrates, proteins, and fats. Zinc is also important for the growth and development of cells and tissues, including the immune system. Zinc gluconate has been shown to have antioxidant properties and may help protect cells from oxidative damage.
Vorteile Und Einschränkungen Für Laborexperimente
Zinc gluconate is widely used in medical research due to its low toxicity and high solubility in water. It is also relatively inexpensive and easy to obtain. However, its effectiveness may be limited by factors such as dosage, duration of treatment, and individual variability.
Zukünftige Richtungen
There are numerous future directions for research on zinc gluconate. Some potential areas of study include its effects on cognitive function, cardiovascular health, and cancer prevention. Additionally, further research is needed to determine the optimal dosage and duration of treatment for various conditions.
In conclusion, zinc gluconate is a widely used compound in medical research due to its numerous physiological effects and low toxicity. It is involved in various biochemical processes and has potential applications in numerous areas of health research. Further studies are needed to fully understand its mechanism of action and potential benefits.
Synthesemethoden
Zinc gluconate can be synthesized through the reaction of zinc oxide with gluconic acid. The reaction produces a white, crystalline powder that is soluble in water. The purity of the product can be improved through recrystallization.
Wissenschaftliche Forschungsanwendungen
Zinc gluconate is commonly used in medical research to study the effects of zinc on human health. It has been shown to have various physiological effects, including immune system support, wound healing, and DNA synthesis. Zinc gluconate is also used in the food industry as a dietary supplement to prevent zinc deficiency.
Eigenschaften
CAS-Nummer |
147310-67-6 |
|---|---|
Produktname |
zinc;(2S)-2-amino-5-(diaminomethylideneamino)pentanoic acid;2,3,4,5,6-pentahydroxyhexanoate |
Molekularformel |
C18H36N4O16Zn |
Molekulargewicht |
629.9 g/mol |
IUPAC-Name |
zinc;(2S)-2-amino-5-(diaminomethylideneamino)pentanoic acid;2,3,4,5,6-pentahydroxyhexanoate |
InChI |
InChI=1S/C6H14N4O2.2C6H12O7.Zn/c7-4(5(11)12)2-1-3-10-6(8)9;2*7-1-2(8)3(9)4(10)5(11)6(12)13;/h4H,1-3,7H2,(H,11,12)(H4,8,9,10);2*2-5,7-11H,1H2,(H,12,13);/q;;;+2/p-2/t4-;;;/m0.../s1 |
InChI-Schlüssel |
LZVPXOKOMJILOW-WJXVXWFNSA-L |
Isomerische SMILES |
C(C[C@@H](C(=O)O)N)CN=C(N)N.C(C(C(C(C(C(=O)[O-])O)O)O)O)O.C(C(C(C(C(C(=O)[O-])O)O)O)O)O.[Zn+2] |
SMILES |
C(CC(C(=O)O)N)CN=C(N)N.C(C(C(C(C(C(=O)[O-])O)O)O)O)O.C(C(C(C(C(C(=O)[O-])O)O)O)O)O.[Zn+2] |
Kanonische SMILES |
C(CC(C(=O)O)N)CN=C(N)N.C(C(C(C(C(C(=O)[O-])O)O)O)O)O.C(C(C(C(C(C(=O)[O-])O)O)O)O)O.[Zn+2] |
Synonyme |
(2S)-2-amino-5-(diaminomethylideneamino)pentanoic acid, 2,3,4,5,6-pent ahydroxyhexanoate, zinc(+2) cation |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



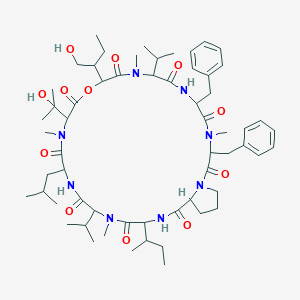
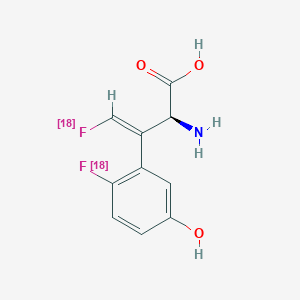
![(4R)-4-[(1Z,5E,7E,11R)-11-methoxy-8-methyltetradeca-1,5,7,13-tetraenyl]-2-[(2S)-2-methylcyclopropyl]-4,5-dihydro-1,3-thiazole](/img/structure/B232465.png)
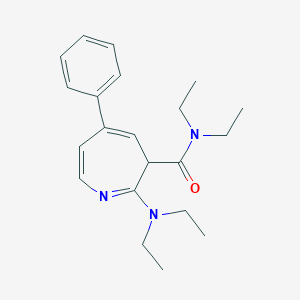
![(2S)-N-[2-[(2-amino-2-methylpropanoyl)amino]acetyl]-N-[(2S)-2-(2,4-dinitroanilino)-3-methylbutanoyl]-4-methyl-2-(4-nitroanilino)pentanamide](/img/structure/B232489.png)

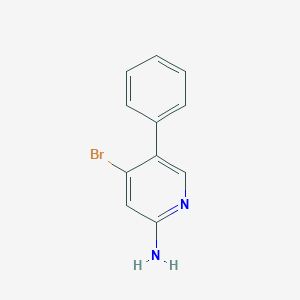
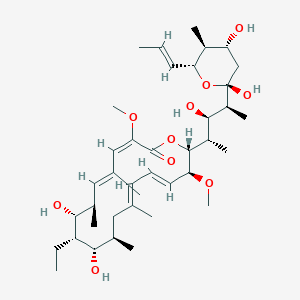
![(3E)-3-[ethoxy(hydroxy)methylidene]pyridine-2,6-dione](/img/structure/B232502.png)


